molecular formula C19H22F2N4 B12240909 4-Cyclopropyl-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine

4-Cyclopropyl-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine

Cat. No.: B12240909
M. Wt: 344.4 g/mol
InChI Key: HNYRBLJVHVWFSJ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core substituted with cyclopropyl, piperazinyl, and difluorophenyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction between a cyclopropyl-substituted pyrimidine and a piperazine derivative containing a difluorophenyl group can be catalyzed by palladium in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

4-Cyclopropyl-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine is unique due to its specific combination of cyclopropyl, piperazinyl, and difluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H22F2N4

Molecular Weight

344.4 g/mol

IUPAC Name

4-cyclopropyl-6-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine

InChI

InChI=1S/C19H22F2N4/c1-13-22-18(14-2-3-14)11-19(23-13)25-8-6-24(7-9-25)12-15-4-5-16(20)10-17(15)21/h4-5,10-11,14H,2-3,6-9,12H2,1H3

InChI Key

HNYRBLJVHVWFSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F)C4CC4

Origin of Product

United States

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